![molecular formula C59H47Cl2N7O18 B1257806 (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid CAS No. 114894-40-5](/img/structure/B1257806.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid, also known by its chemical name as a compound with the molecular formula C59H47Cl2N7O18 and a molecular weight of 1212.9 g/mol, is a significant compound in the field of glycoscience. It is a type of aglycon, which is a non-sugar compound that remains after the glycosyl group is removed from a glycoside. Aglycons are crucial in various biological activities and have diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves complex chemical reactions. One common method includes the use of glycosyl donors and acceptors in glycosylation reactions. For instance, trichloroacetyloxazolines can serve as reactive glycosyl donors in the synthesis of oligosaccharides . The reaction conditions typically involve the use of promoters, solvents, and acceptors to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methodologies such as “glycorandomization,” which enables the preparation of glycoside libraries and the development of optimized glycoside antibiotics . This method is advantageous as it allows for the production of novel glycoside compounds with improved pharmacokinetic properties.
化学反应分析
Types of Reactions
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, glycosylation reactions can produce glycosides with different glycosyl moieties, which can significantly alter the biological activity of the compound .
科学研究应用
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex molecules.
Biology: It plays a role in studying the biological activity of glycosides and their aglycons.
Medicine: It is involved in the development of glycodrugs, which are drugs that contain glycosidic residues to improve pharmacokinetic properties.
Industry: It is used in the production of glycoside antibiotics and other pharmaceutical compounds.
作用机制
The mechanism of action of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, glycosylation of aglycons can enhance their water solubility and influence their pharmacokinetic properties, such as circulation and elimination in the body . This modification can also affect the compound’s ability to enter cells and interact with cellular components.
相似化合物的比较
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid can be compared with other similar compounds, such as:
Vancomycin Aglycon: Used in the synthesis of glycopeptide antibiotics.
Flavonoid Aglycons: Used in the synthesis of flavonoid glycosides, which have diverse bioactivities.
Silybin Aglycon: Known for its hepatoprotective activity.
These compounds share similarities in their glycosylation processes and biological activities but differ in their specific applications and effects.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in the development of new drugs and other pharmaceutical compounds.
属性
CAS 编号 |
114894-40-5 |
|---|---|
分子式 |
C59H47Cl2N7O18 |
分子量 |
1212.9 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C59H47Cl2N7O18/c1-62-45-24-5-10-36(71)40(15-24)85-29-20-32(44(61)38(73)21-29)48-57(80)65-47-26-16-41(84-28-7-2-22(3-8-28)12-34(53(76)66-48)63-54(45)77)52(75)42(17-26)86-39-11-6-25(14-33(39)60)51(74)50-58(81)67-49(59(82)83)31-18-27(69)19-37(72)43(31)30-13-23(4-9-35(30)70)46(55(78)68-50)64-56(47)79/h2-11,13-21,34,45-51,62,69-75H,12H2,1H3,(H,63,77)(H,64,79)(H,65,80)(H,66,76)(H,67,81)(H,68,78)(H,82,83)/t34-,45+,46-,47-,48+,49+,50+,51-/m1/s1 |
InChI 键 |
NJSQQTVUEOPLNL-IQLTVJBGSA-N |
SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
手性 SMILES |
CN[C@@H]1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)[C@H]4C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(C[C@H](C(=O)N4)NC1=O)C=C2 |
规范 SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
同义词 |
A 40926 aglycone A40926 aglycone demannosyl-A40926 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-[[(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione](/img/structure/B1257726.png)
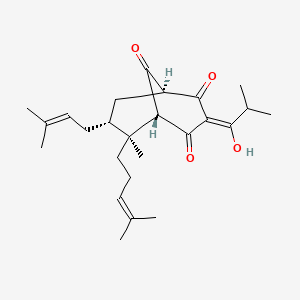
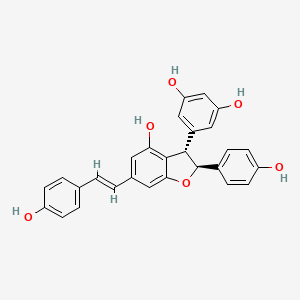
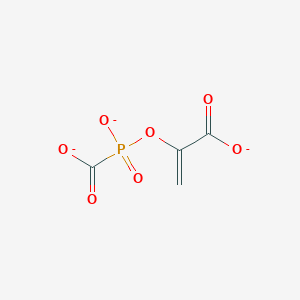
![(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione](/img/structure/B1257731.png)
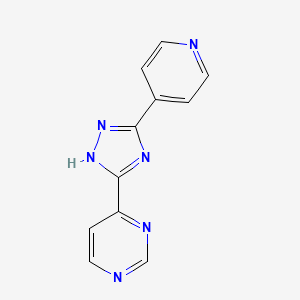
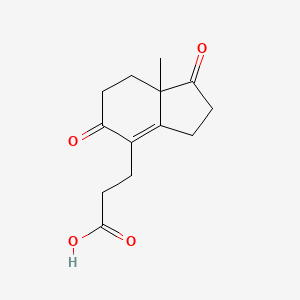
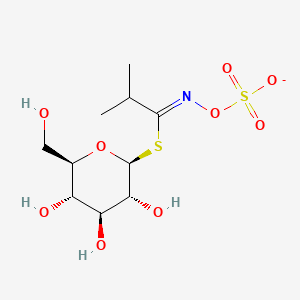
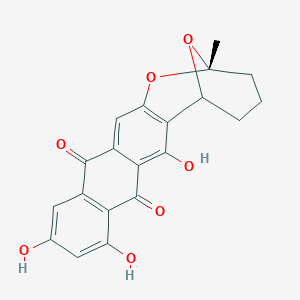
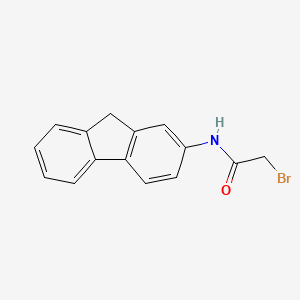
![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)


